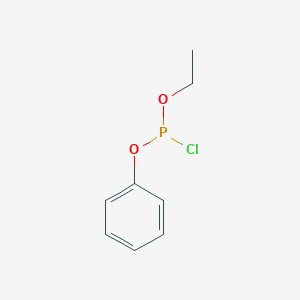
Ethyl phenyl phosphorochloridite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl phenyl phosphorochloridite is an organophosphorus compound with the chemical formula C8H10ClO2P. It is a member of the phosphorochloridite family, which are characterized by the presence of a phosphorus atom bonded to two alkoxy groups and one chlorine atom. These compounds are typically colorless and sensitive to hydrolysis and oxidation .
Preparation Methods
Ethyl phenyl phosphorochloridite can be synthesized through the partial alcoholysis of phosphorus trichloride (PCl3). The reaction proceeds stepwise as follows :
- PCl3 + ROH → HCl + (RO)PCl2 (phosphochloridite)
- (RO)PCl2 + ROH → HCl + (RO)2PCl (phosphodichloridite)
- (RO)2PCl + ROH → HCl + (RO)3P (phosphite)
In this case, the alcohol used is ethanol, and the reaction is controlled to stop at the phosphorochloridite stage. Industrial production methods often involve the use of aromatic diols, such as binaphthol and 2,2’-biphenol, to control the reaction and produce the desired phosphorochloridite .
Chemical Reactions Analysis
Ethyl phenyl phosphorochloridite undergoes several types of chemical reactions, including:
Hydrolysis: It is sensitive to hydrolysis, forming the corresponding phosphorochloridate and releasing hydrochloric acid.
Oxidation: It can be oxidized to form phosphorochloridates.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions are phosphorochloridates and substituted phosphorochloridites .
Scientific Research Applications
Ethyl phenyl phosphorochloridite has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl phenyl phosphorochloridite involves its reactivity towards nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack. This leads to the substitution of the chlorine atom by the nucleophile, forming a new phosphorochloridite derivative. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Ethyl phenyl phosphorochloridite can be compared with other similar compounds, such as:
Diethyl chlorophosphite: Similar in structure but with two ethyl groups instead of one ethyl and one phenyl group.
o-Phenylene phosphorochloridite: Contains a phenylene group instead of an ethyl group.
These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in their substituents.
This compound is unique in its combination of ethyl and phenyl groups, which provides a balance of reactivity and stability, making it useful in a variety of chemical and industrial applications.
Properties
Molecular Formula |
C8H10ClO2P |
|---|---|
Molecular Weight |
204.59 g/mol |
IUPAC Name |
chloro-ethoxy-phenoxyphosphane |
InChI |
InChI=1S/C8H10ClO2P/c1-2-10-12(9)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
BRTBJNCYADBQQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(OC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















